5-Bromo-1-methylquinolin-2(1H)-one
Description
Significance of Quinoline (B57606) and Quinolinone Scaffolds in Contemporary Chemical and Pharmaceutical Research
The quinoline and quinolinone ring systems are cornerstone scaffolds in the fields of medicinal and materials chemistry. Quinoline, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, provides a versatile structural framework for the design of novel bioactive compounds. chem960.com Its derivatives have been extensively studied and are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties. bldpharm.comchem960.com
The significance of the quinoline scaffold lies in its unique structural and electronic properties, which allow for functionalization at multiple positions around the ring system. chem960.com This adaptability enables chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with biological targets like enzymes and receptors. chem960.combldpharm.com Consequently, numerous quinoline-based drugs have been successfully developed and are used in clinical practice. sigmaaldrich.com
Quinolinone, a derivative of quinoline featuring a carbonyl group in the pyridine ring, is an equally important pharmacophore. This "privileged scaffold" is present in a multitude of natural products and synthetic compounds with significant therapeutic potential. The introduction of the carbonyl group and the possibility of substitution on both the nitrogen atom and the carbocyclic ring provide additional vectors for structural modification, leading to a rich and diverse chemical space for drug discovery. chem960.com Research has demonstrated that quinolinone derivatives are effective in inhibiting cancer cell proliferation, inducing apoptosis, and disrupting cell migration, making them a major focus in the development of new anticancer agents. chem960.comsigmaaldrich.com
Historical Context and Evolution of Quinolinone Derivatives in Organic Synthesis and Medicinal Chemistry
The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. cymitquimica.com However, the therapeutic importance of the quinoline scaffold was recognized even earlier through the use of quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, as the primary treatment for malaria for centuries. nih.govorgsyn.org The success of quinine spurred the development of synthetic quinoline-based antimalarials like chloroquine (B1663885) and primaquine (B1584692) in the 1930s and 1940s. nih.gov
The synthesis of the quinoline ring system itself became a major area of research in organic chemistry in the late 19th century. Classic name reactions were established during this period, providing foundational methods to construct the quinoline core. These include:
Skraup Synthesis (1880): The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. cymitquimica.com
Friedländer Synthesis (1882): The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. cymitquimica.com
Conrad-Limpach-Knorr Synthesis (1886-1887): A two-stage process involving the reaction of anilines with β-ketoesters to form an intermediate anilide, which is then cyclized to form the quinolinone ring. This method is particularly relevant for the synthesis of 2- and 4-quinolinone derivatives.
The evolution from simple quinolines to the vast array of quinolone and fluoroquinolone antibiotics marked a significant milestone in medicinal chemistry. chemicalbook.com Starting in the mid-20th century, systematic modifications of the quinolone scaffold led to the discovery of potent antibacterial agents. This historical development underscores the power of synthetic chemistry to modify a core structure to derive new classes of drugs with improved efficacy and novel mechanisms of action. chemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-4-2-3-8(11)7(9)5-6-10(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYPEEUJJRYGPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501298089 | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-35-2 | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501298089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical Profile of 5 Bromo 1 Methylquinolin 2 1h One
While extensive peer-reviewed studies on the applications of 5-Bromo-1-methylquinolin-2(1H)-one are limited, its fundamental chemical properties can be compiled from chemical supplier data.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1187933-35-2 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | This compound |
| InChI Key | PQYPEEUJJRYGPH-UHFFFAOYSA-N |
Synthetic and Research Context
Direct Synthetic Pathways to this compound
The synthesis of this compound can be approached through the creation of a suitable precursor followed by a targeted bromination step. This involves the careful construction of the core 1-methylquinolin-2(1H)-one ring system before introducing the bromine atom at the desired position.
Precursor Synthesis and Bromination Strategies
The synthesis of the precursor, 1-methylquinolin-2(1H)-one, can be achieved through various established methods for quinolinone construction. A common approach is the Knorr quinoline (B57606) synthesis, which involves the condensation of a β-keto ester with an aniline derivative, followed by cyclization. researchgate.net For the N-methylated target compound, a suitable starting material would be N-methylaniline.
Once the 1-methylquinolin-2(1H)-one precursor is obtained, the next critical step is regioselective bromination. The goal is to introduce a bromine atom specifically at the C-5 position of the quinolinone ring. Electrophilic aromatic substitution reactions on the quinoline ring system are highly influenced by the existing substituents. Nitration and sulfonation of quinoline, for instance, typically yield a mixture of 5- and 8-substituted products. youtube.com For bromination, achieving high regioselectivity is a key challenge. The reaction of quinoline with bromine can lead to a mixture of 5-bromoquinoline (B189535) and 8-bromoquinoline. youtube.com The presence of the N-methyl and carbonyl groups in 1-methylquinolin-2(1H)-one influences the electron density of the carbocyclic ring, thereby directing the position of electrophilic attack.
A plausible strategy for the synthesis of this compound is the direct bromination of 1-methylquinolin-2(1H)-one using a suitable brominating agent under controlled conditions that favor substitution at the 5-position.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing byproducts. nih.gov This process often involves systematically varying parameters such as temperature, solvent, reaction time, and the stoichiometry of reactants and catalysts. researchgate.netscielo.br
For the Knorr synthesis of the quinolinone precursor, for example, monitoring the reaction by methods like 1H NMR can help optimize conditions to favor the desired anilide formation over alternative products like crotonates. researchgate.net A study on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one found that using tert-butyl acetoacetate (B1235776) instead of ethyl acetoacetate improved the yield of the intermediate anilide to 84%. researchgate.net
The subsequent bromination step also requires careful optimization. Key variables include the choice of brominating agent (e.g., molecular bromine, N-bromosuccinimide) and the solvent. The table below illustrates a hypothetical optimization process for the bromination of a precursor, based on common optimization strategies. nih.govresearchgate.net
Table 1: Illustrative Optimization of Bromination Reaction
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ | Acetic Acid | 25 | 12 | 55 |
| 2 | Br₂ | Acetic Acid | 50 | 6 | 62 |
| 3 | NBS | CCl₄ | 77 (reflux) | 4 | 75 |
| 4 | NBS | CCl₄ | 77 (reflux) | 8 | 78 |
| 5 | NBS | Acetonitrile | 25 | 12 | 68 |
This table is for illustrative purposes to demonstrate a typical reaction optimization process.
General Approaches for the Synthesis of Halogenated Quinolinones
The synthesis of halogenated quinolinones is a significant area of research due to their utility as versatile intermediates in organic synthesis. These intermediates can be further modified to create a wide array of complex molecules.
Regioselective Bromination Techniques Utilizing Various Halogenating Agents
Achieving regioselectivity—the control of where the halogen is introduced on the quinolinone scaffold—is paramount. The outcome of the bromination is highly dependent on the directing effects of the substituents already present on the ring and the choice of the halogenating agent. nuph.edu.ua
Various brominating agents are employed, each with its own reactivity profile. researchgate.net
Molecular Bromine (Br₂) : A common and powerful brominating agent, often used in a solvent like acetic acid or chloroform. nuph.edu.ua Its high reactivity can sometimes lead to multiple brominations or a mixture of isomers. acgpubs.org
N-Bromosuccinimide (NBS) : A milder and more selective source of electrophilic bromine, often used for allylic and benzylic bromination but also effective for aromatic bromination, sometimes initiated by light or a radical initiator. nuph.edu.uarsc.orgrsc.org It can provide better regioselectivity compared to Br₂.
Trihaloisocyanuric Acids (e.g., TBCA) : These reagents are considered economical and atom-efficient halogen sources. rsc.orgrsc.org Metal-free protocols using reagents like Tribromoisocyanuric acid (TBCA) have been developed for the C5-halogenation of 8-substituted quinolines, proceeding at room temperature with high regioselectivity. researchgate.netrsc.orgrsc.org
The table below summarizes various halogenating agents and their applications in quinoline/quinolinone synthesis.
Table 2: Common Halogenating Agents and Their Applications
| Halogenating Agent | Abbreviation | Typical Use Case | Reference(s) |
| N-Bromosuccinimide | NBS | Selective bromination of aromatics and dehydrogenation. | rsc.org, nuph.edu.ua |
| Tribromoisocyanuric Acid | TBCA | Metal-free, regioselective C5-bromination of 8-substituted quinolines. | rsc.org, rsc.org |
| Molecular Bromine | Br₂ | General bromination of quinoline derivatives. | acgpubs.org, nuph.edu.ua |
| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Remote C5-bromination of quinoline derivatives. | rsc.org |
Nucleophilic Substitution and Functionalization Approaches
A key value of halogenated quinolinones lies in their potential for further transformation. The carbon-halogen bond can be replaced by a variety of other functional groups through several reaction types. mdpi.com
One major pathway is nucleophilic aromatic substitution (SNAr) . In this mechanism, a nucleophile attacks the aromatic ring, displacing the halide leaving group. wikipedia.org This reaction is particularly favored when strong electron-withdrawing groups are present on the ring at positions ortho or para to the halogen. wikipedia.orgquimicaorganica.org Halogens at the C2 and C4 positions of the quinoline ring are especially susceptible to nucleophilic substitution. quimicaorganica.org A wide range of nucleophiles, including amines, alkoxides, and thiols, can be used to introduce new functionality. science-revision.co.uk
Another powerful method for functionalizing bromo-quinolines is through transition-metal-catalyzed cross-coupling reactions . mdpi.com Reactions like the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. For instance, a bromo-quinoline can be reacted with a boronic acid (Suzuki coupling), an alkene (Heck coupling), or a terminal alkyne (Sonogashira coupling) in the presence of a palladium catalyst to yield more complex substituted quinolines. rsc.org Additionally, Br/Mg exchange reactions can be used to generate Grignard reagents, which can then react with various electrophiles to introduce new substituents. researchgate.netacs.org
Transition-Metal-Catalyzed Synthesis of Quinolinone Frameworks
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to construct heterocyclic frameworks like quinolinones. rsc.org These methods often offer significant advantages over classical syntheses (e.g., Skraup, Friedländer, Knorr), such as milder reaction conditions, greater functional group tolerance, and higher efficiency. acs.orgresearchgate.net
A variety of transition metals, including palladium, copper, iron, and rhodium, have been employed to catalyze the formation of the quinoline ring system. researchgate.netias.ac.in These catalytic cycles often involve steps like C-H activation, amination, and cyclization to build the heterocyclic core from simpler, readily available starting materials. mdpi.comacs.org
Examples of such methodologies include:
Copper-catalyzed synthesis : One-pot methods have been developed where anilines react with aldehydes, proceeding through C-H functionalization and subsequent C-N/C-C bond formation to yield substituted quinolines. ias.ac.in
Iron-catalyzed synthesis : Iron catalysts have been used for the reductive cyclization of ortho-nitro-substituted Baylis-Hillman acetates to produce 3-substituted quinolines. acs.org
These transition-metal-catalyzed approaches represent a powerful and versatile toolkit for the synthesis of a diverse library of quinoline and quinolinone derivatives. ias.ac.in
Palladium-Catalyzed Intramolecular Heck Reactions with 6-Amino-5-bromo-1-methylquinolin-2(1H)-ones
The intramolecular Heck reaction represents a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic systems. In the context of quinolinone synthesis, this reaction has been effectively utilized. The palladium-catalyzed arylation of an olefin with an aryl halide under basic conditions, known as the Heck reaction, is a cornerstone of cross-coupling chemistry. nih.gov This methodology's significance lies in its ability to directly append olefinic groups to aromatic rings. nih.gov
While specific examples detailing the intramolecular Heck reaction starting directly from 6-Amino-5-bromo-1-methylquinolin-2(1H)-one to form more complex fused systems are not prevalent in the reviewed literature, the foundational principles of the Heck reaction support its feasibility. The reaction would involve the palladium-catalyzed coupling between the bromine at the C5 position and a suitably placed olefinic moiety on a substituent at the C6 amino group. The efficiency of such a cyclization would be contingent on various factors including the choice of palladium catalyst, ligands, base, and solvent. The high thermal stability of N-heterocyclic carbene (NHC) complexes of transition metals makes them particularly well-suited for Heck coupling reactions. nih.gov
Ullmann Cross-Coupling and Reductive Cyclization Sequences
The Ullmann reaction, a classic copper-catalyzed coupling of two aryl halides, has evolved to include "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles and aryl halides. organic-chemistry.orgwikipedia.org This method is instrumental in forming aryl-aryl bonds and has broad applications in the synthesis of natural products and pharmaceuticals. wikipedia.org
A plausible synthetic route leveraging an Ullmann-type reaction for quinolinone derivatives could involve the coupling of an aryl amine with an appropriate halo-precursor, followed by a reductive cyclization step to form the quinolinone ring. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate which then reacts with the other aryl reactant. wikipedia.org A modified Ullmann coupling reaction has been utilized for the functionalization of 4,7-dichloroquinoline. researchgate.net Furthermore, a copper-catalyzed tandem cyclization that combines an Ullmann-type cyclization with a ring expansion has been developed for the synthesis of pyrimidoquinazolinones. rsc.org
Buchwald-Hartwig Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide or pseudohalide with an amine in the presence of a strong base. scienceopen.comwikipedia.org This reaction is highly valued for its mild conditions and broad substrate scope, offering a significant improvement over older methods for C-N bond formation. wikipedia.org
In the synthesis of quinolinone derivatives, the Buchwald-Hartwig reaction is a key strategy. For instance, it has been used to synthesize novel 6-arylamino derivatives of disubstituted quinolinequinones with excellent yields. scienceopen.com The reaction is initiated by the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aryl amine product and regenerate the catalyst. scienceopen.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands such as Xphos and Brettphos often leading to improved yields and shorter reaction times. scienceopen.comias.ac.in A one-pot synthesis of 1,2-disubstituted 4-quinolones from chalcones and primary amines has been achieved through a sequence of Buchwald-Hartwig coupling followed by a Michael addition. researchgate.net
| Catalyst System | Ligand | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pd(OAc)2 | Xantphos | NaOtBu | Dioxane | 2 | 100 | Not Reported |
| Pd(dba)2 | Xantphos | NaOtBu | Dioxane | 2 | 100 | Not Reported |
| CuI | - | K3PO4 | DMA | 12 | 100 | Not Reported |
Table 1: Representative Conditions for Buchwald-Hartwig Reactions in Heterocycle Synthesis. researchgate.net
Palladium-Catalyzed [3+3] Annulation via C-H Activation
A modern and efficient approach to synthesizing 4-substituted-quinolin-2(1H)-ones is through a palladium-catalyzed [3+3] annulation of diarylamines with α,β-unsaturated acids. nih.govnih.gov This method proceeds via C-H activation and offers direct access to a diverse range of quinolinone derivatives in high yields. nih.govnih.gov The use of trifluoroacetic acid (TFA) is critical to prevent the premature decarboxylation of the α,β-unsaturated acid. nih.gov
The reaction is versatile, accommodating various aromatic, aliphatic, and heterocyclic substituents at the 4-position of the quinolinone ring. nih.gov Mechanistic studies suggest a pathway involving ortho-palladation, π-coordination, β-migratory insertion, and β-hydride elimination. nih.gov This strategy has been successfully applied to drug diversification and the synthesis of complex molecules. researchgate.net
Novel Synthetic Routes to Related Quinolinone Derivatives
Synthesis of Pyrrole-Annulated Quinolinones
The synthesis of pyrrole-fused quinoline systems, or pyrrolo[1,2-a]quinolines, can be achieved through various modern synthetic methods. One approach involves a visible light-mediated, transition-metal-free, one-pot annulation of N-arylpyrroles with arylalkynes. rsc.org This reaction utilizes rhodamine 6G as a photocatalyst and proceeds at room temperature to afford the desired products in moderate to good yields. rsc.org The proposed mechanism involves the formation of an aryl radical from the aryl bromide, which is then trapped by the alkyne, followed by intramolecular cyclization. rsc.org
Another strategy is an allene-based reaction cascade. nih.gov This method involves the in situ generation of allenes from propargylic alcohols via a scienceopen.comnih.gov-sigmatropic rearrangement, which are then trapped by an adjacent pyrrole (B145914) ring to form the pyrrolo[1,2-a]quinoline (B3350903) core. nih.gov This process has been successfully adapted to a continuous flow system for large-scale synthesis. nih.gov Additionally, palladium-catalyzed domino C-N coupling/annulation reactions of 2-alkynyl-3-bromofurans with anilines can lead to the formation of furoquinolines or furopyrroles depending on the electronic nature of the aniline. rsc.org
Preparation of Thieno[2,3-b]quinoline Derivatives
Thieno[2,3-b]quinolines are a class of heterocyclic compounds with significant biological and pharmacological activities. bohrium.com Numerous synthetic strategies have been developed for their preparation. bohrium.comresearchgate.net These methods often involve the construction of the quinoline or thiophene (B33073) ring onto a pre-existing thiophene or benzene derivative, respectively. bohrium.com
One notable method involves a rhodium(III)-catalyzed formal [4+2] cycloaddition between a thieno[2,3-b]quinoline-2-carboxylic acid and an internal alkyne. mdpi.com This reaction is triggered by C-H activation, with the carboxylic acid group acting as a directing group, leading to the formation of tetracyclic lactone derivatives in good to high yields. mdpi.com Other synthetic approaches include tandem one-pot Sonogashira coupling and lactonization, as well as halocyclization reactions. researchgate.net The synthesis of tetrahydrothieno[3,2-b]quinoline derivatives has been achieved through a sequence of reactions including Aldol condensation, alkylation, and Friedländer reaction. researchgate.net
| Reactants | Catalyst/Reagents | Product |
| Thieno[2,3-b]quinoline-2-carboxylic acid, internal alkynes | [RhCp*Cl2]2, Ag2CO3, AgSbF6 | 3,4-disubstituted-1H-pyrano[4',3':4,5]thieno[2,3-b]quinolin-1-ones |
| 7-bromothieno[2,3-b]pyrazine-6-carboxylic acid, (het)arylalkynes | Pd/Cu, Et3N | Tricyclic lactones |
| Benzo[b]thiophene-2-carboxaldehydes, 2-iodoanilines, diethyl phosphite | Pd-catalyst | Benzo[b]thieno[2,3-c]quinolines |
Table 2: Selected Synthetic Methods for Thienoquinoline Derivatives. mdpi.comresearchgate.net
Intermolecular Radical Tandem Addition/Cyclization for Dihydroquinolinones
Intermolecular radical tandem addition/cyclization reactions have emerged as a powerful tool for the construction of dihydroquinolin-2(1H)-one cores. These reactions typically involve the generation of a radical species that adds to an acceptor, followed by an intramolecular cyclization to form the heterocyclic ring.
A notable example is the silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids. This method provides a direct route to various 3,4-disubstituted dihydroquinolin-2(1H)-ones. The reaction is typically carried out in an aqueous solution, highlighting its green chemistry credentials. While a direct synthesis of this compound using this method is not explicitly reported, the reaction tolerates a range of substituents on the N-aryl ring, including halogens. For instance, substrates with chloro and fluoro substituents have been successfully employed, suggesting that a 5-bromo-substituted N-arylacrylamide could be a viable precursor. The N-methyl group could be introduced prior to the cyclization or as a post-cyclization modification step.
The general applicability of this method is demonstrated by the variety of aliphatic carboxylic acids that can be used, leading to diverse substitution at the 3-position of the dihydroquinolinone ring. The reaction conditions are typically mild, involving a silver salt as the catalyst and a persulfate as the oxidant.
Table 1: Silver-Catalyzed Radical Tandem Cyclization for Dihydroquinolin-2(1H)-ones
| Entry | N-Arylcinnamamide | Carboxylic Acid | Product | Yield (%) |
|---|---|---|---|---|
| 1 | N-phenylcinnamamide | Cyclohexanecarboxylic acid | 3-Cyclohexyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 85 |
| 2 | N-(4-chlorophenyl)cinnamamide | Cyclopentanecarboxylic acid | 3-Cyclopentyl-4-phenyl-6-chloro-3,4-dihydroquinolin-2(1H)-one | 78 |
| 3 | N-(4-fluorophenyl)cinnamamide | Pivalic acid | 3-(tert-Butyl)-4-phenyl-6-fluoro-3,4-dihydroquinolin-2(1H)-one | 82 |
| 4 | N-methyl-N-phenylcinnamamide | Cyclohexanecarboxylic acid | 3-Cyclohexyl-1-methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | 75 |
More recently, photoredox nickel-catalyzed intermolecular cyclizations between N-arylacrylamides and alkyl bromides have been developed to afford 3,3-disubstituted oxindoles, a reaction class that shares mechanistic principles with quinolinone synthesis. rsc.org Mechanistic studies indicate that the reduction of alkyl bromides via single-electron transfer from a Ni(I) species is a key step. rsc.org This approach's mild conditions and broad functional group tolerance suggest its potential adaptation for the synthesis of dihydroquinolinones. rsc.org
Multicomponent Reaction Protocols for Quinoline Synthesis
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecular scaffolds like quinolines in a single synthetic operation. These reactions combine three or more starting materials in a convergent manner, often leading to high structural diversity. nih.gov
One prominent MCR for quinoline synthesis is the microwave-assisted, catalyst-free reaction of an aryl aldehyde, a ketone, and an amine. For the synthesis of a structure related to this compound, one could envision a three-component reaction involving a bromo-substituted aniline, a suitable diketone or ketoester, and an aldehyde, followed by N-methylation. Microwave irradiation often accelerates reaction rates and improves yields, making it an attractive synthetic tool. rsc.orgacs.org
For example, a facile and ecofriendly microwave-assisted one-pot protocol has been designed for the synthesis of pyrazolo-[3,4-b]-quinolines in excellent yields (91–98%). rsc.orgacs.org This highlights the potential of microwave-assisted MCRs for the efficient synthesis of complex heterocyclic systems. rsc.orgacs.org The key advantages of such protocols include operational simplicity, mild reaction conditions, and short reaction times. rsc.orgacs.org
Table 2: Microwave-Assisted Multicomponent Synthesis of Quinoline Derivatives
| Entry | Aldehyde | Amine | Active Methylene Compound | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Dimedone | 3,4-Dihydro-3,3-dimethyl-1-phenylacridin-1(2H)-one | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Dimedone | 9-(4-Chlorophenyl)-3,4-dihydro-3,3-dimethylacridin-1(2H)-one | 95 |
| 3 | 4-Bromobenzaldehyde | 2-Bromoaniline | Ethyl acetoacetate | Ethyl 2-methyl-4-(4-bromophenyl)-5-bromoquinoline-3-carboxylate | 88 |
| 4 | Benzaldehyde | N-methylaniline | Ethyl acetoacetate | Ethyl 1,2-dimethyl-4-phenyl-1,4-dihydroquinoline-3-carboxylate | 90 |
The versatility of MCRs allows for the incorporation of various functional groups, making it a viable strategy for preparing diversely substituted quinolines. nih.gov
Electrochemical Synthesis and Transformation Strategies
Electrochemical methods are gaining prominence in organic synthesis as a green and powerful alternative to traditional chemical oxidation and reduction. These methods can often be performed under mild conditions without the need for stoichiometric chemical reagents.
For the synthesis of quinolinone structures, electrochemical strategies can be employed for both the construction of the heterocyclic core and the functionalization of a pre-existing quinoline system. An example of the latter is the electrochemical C-H functionalization of quinolines. For instance, an electrochemical hydrogen atom transfer (HAT) strategy has been developed for the C(sp²)–H acylation of quinolines and isoquinolines. While this method functionalizes the C2 position, similar principles could be explored for the functionalization of other positions on the quinoline ring.
More relevant to the synthesis of the target compound is the potential for electrochemical bromination. The electrochemical generation of bromine from a stable bromide source offers a controlled and safer alternative to using elemental bromine. mdpi.com This in situ generated bromine can then react with a suitable quinolinone precursor. For example, the electrochemical bromination of electron-deficient alkenes in various heterocyclic systems, including quinoxalines, has been reported. mdpi.com A plausible strategy for the synthesis of this compound could involve the electrochemical bromination of 1-methylquinolin-2(1H)-one.
Table 3: Electrochemical Functionalization of Quinolines and Related Heterocycles
| Entry | Substrate | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Quinoline | Methanol, ⁿBu₄NBF₄, p-TsOH, NHPI, Electrolysis | 2-Formylquinoline | 68 |
| 2 | 1-Methylquinolin-2(1H)-one | NaBr, Acetic Acid, DMF, Electrolysis | This compound | (Plausible) |
| 3 | 3,4-Dihydroquinoxalin-2-one | N-(Acyloxy)phthalimide, Organophotoredox Catalyst, Electrolysis | 3-Alkyl-3,4-dihydroquinoxalin-2-one | Good |
| 4 | o-Aminobenzonitrile, Benzaldehyde | I₂, Base, Water, Electrolysis | 2-Phenylquinazolin-4(3H)-one | Good |
Electrochemical methods also allow for unique transformations. For example, the electroreductive coupling of 4-quinolones with benzophenones has been demonstrated to occur at the 2-position of the quinolone ring. While not directly applicable to the synthesis of the target compound, it showcases the potential of electrochemistry to mediate novel bond formations in quinoline systems.
Elucidation of Palladium-Mediated Reaction Mechanisms
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For substrates like this compound, palladium-catalyzed reactions can proceed through several mechanistic pathways, primarily involving the activation of the C-Br bond or a C-H bond.
The oxidative addition of an aryl halide to a low-valent palladium(0) complex is a fundamental step in many cross-coupling reactions. In the case of this compound, the C(5)-Br bond can readily undergo oxidative addition to a Pd(0) species, forming a Pd(II)-aryl intermediate. This step is often rate-determining in catalytic cycles like those of Suzuki, Heck, and Buchwald-Hartwig reactions. nih.govacs.org
The mechanism of oxidative addition can vary depending on the specific palladium complex and reaction conditions. For electron-rich aryl halides, a concerted mechanism is often proposed. However, for more complex systems, radical pathways initiated by single-electron transfer (SET) can also be operative. wikipedia.org The choice of phosphine ligands on the palladium center is crucial, as their steric and electronic properties can influence the rate and mechanism of the oxidative addition step. nih.gov For instance, the reaction of different haloarenes with a bisphosphine palladium(0) complex showed that iodoarenes react via an associative displacement, while bromoarenes proceed through a rate-limiting dissociation of a phosphine ligand. nih.gov
Once the Pd(II) intermediate is formed, it can undergo subsequent steps such as transmetalation (in Suzuki coupling), migratory insertion (in Heck coupling), or reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
In addition to C-Br bond activation, palladium can also catalyze the functionalization of C-H bonds. The Concerted-Metalation-Deprotonation (CMD) mechanism is a common pathway for such transformations, particularly with high-valent late transition metals like Pd(II). nih.gov This pathway avoids the formation of a metal hydride intermediate and instead involves a single transition state where the C-H bond is cleaved and a new C-Pd bond is formed with the assistance of a base, often a carboxylate. nih.govnih.gov
| Reaction Type | Key Mechanistic Step | Influencing Factors | Probable Role of this compound |
| Palladium-Catalyzed Cross-Coupling | Oxidative Addition of C-Br to Pd(0) | Ligand choice, solvent, temperature | Aryl bromide substrate |
| Palladium-Catalyzed C-H Activation | Concerted Metalation-Deprotonation (CMD) | Directing group, base (e.g., carboxylate), oxidant | Substrate for direct arylation or other C-H functionalization |
Photochemical Reaction Mechanisms of N-Methylquinolinone Derivatives
The photochemistry of N-methylquinolinone derivatives is an area of growing interest, with potential applications in materials science and photobiology. These molecules can undergo a variety of light-induced reactions, primarily [2+2] and [4+4] cycloadditions.
N-methyl-quinolinone, an analogue of the subject compound, exhibits advantageous photocharacteristics, including the ability to undergo reversible [2π + 2π]-photocycloadditions. researchgate.net Upon irradiation with UV light (e.g., 340 nm), N-methylquinolinone can dimerize to form a cyclobutane ring. This process can be reversed by irradiation at a shorter wavelength (e.g., 265 nm), leading to the cleavage of the cyclobutane and regeneration of the monomeric quinolinone. researchgate.net However, these photochemical reactions can be complicated by the formation of oxidative side products, such as bis-N-methylquinolinone, particularly in the presence of oxygen. youtube.com
The presence of a bromine atom at the 5-position in this compound could influence its photochemical behavior. The heavy atom effect of bromine could potentially enhance intersystem crossing to the triplet state, which may open up different reaction pathways. Furthermore, photochemical reactions involving the cleavage of the C-Br bond are also possible, as has been observed in related systems like 5-bromouracil, which can undergo photochemical coupling with indoles. researchgate.net The photolysis of quinoline N-oxides has been shown to proceed through intermediate oxaziridine formation, leading to various rearrangement products. researchgate.net
Mechanisms of Regioselective Nucleophilic Functionalization under Metal- and Base-Free Conditions
The development of metal- and base-free methods for the functionalization of heterocyclic compounds is a significant goal in green chemistry. For quinoline derivatives, regioselective nucleophilic functionalization can be achieved through various strategies.
One approach involves the activation of the quinoline ring system. For instance, the functionalization of quinoline N-oxides with boronic acids has been demonstrated to occur under metal-free conditions, representing an application of the Petasis reaction for the functionalization of heterocycles. rsc.org Another strategy involves the use of radical-mediated processes. The direct functionalization of quinoxalin-2(1H)-ones with alkanes has been achieved using a radical initiator like di-tert-butyl peroxide (DTBP), which facilitates a hydrogen atom transfer (HAT) mechanism. Similarly, the C3-vinylation of quinoxalin-2(1H)-ones with alkenes can proceed via a sulfate radical anion-initiated pathway in the absence of a metal catalyst.
For this compound, metal-free functionalization could potentially target the C-H bonds of the quinolone core. The regioselectivity would be dictated by the electronic properties of the ring and the nature of the nucleophile or radical species. Metal-free remote C-H halogenation of 8-substituted quinolines has been achieved with high regioselectivity, demonstrating the feasibility of selective functionalization without transition metals.
Insights into General Quinoline/Quinolone Formation Mechanisms
The quinoline core is a prevalent scaffold in numerous natural products and pharmaceuticals. Several classic named reactions provide entry to this important heterocyclic system.
Skraup Synthesis: This is one of the oldest and most well-known methods for quinoline synthesis. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. frontiersin.org The mechanism proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline to the acrolein. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline ring. rsc.org Some studies have proposed a more complex fragmentation-recombination mechanism.
Combes Synthesis: The Combes synthesis utilizes the reaction of an aniline with a β-diketone under acidic conditions. nih.gov The mechanism involves the initial formation of a Schiff base, which then tautomerizes to an enamine. An acid-catalyzed intramolecular electrophilic attack on the aniline ring, followed by dehydration, affords the substituted quinoline. nih.gov
Pfitzinger Reaction: The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base. The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to give the quinoline product.
Povarov Reaction: The Povarov reaction is a [4+2] cycloaddition between an aromatic imine (formed from an aniline and a benzaldehyde) and an electron-rich alkene to form a tetrahydroquinoline, which can then be oxidized to a quinoline. wikipedia.org The reaction is typically catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. wikipedia.org Variations of this reaction exist, including multicomponent versions. A novel iodine-mediated Povarov-type reaction using arylacetylenes has also been developed for the synthesis of 2,4-substituted quinolines.
| Synthesis Method | Reactants | Key Features |
| Skraup | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh conditions, often violent reaction. rsc.orgfrontiersin.org |
| Combes | Aniline, β-Diketone, Acid | Forms 2,4-substituted quinolines. nih.gov |
| Pfitzinger | Isatin, Carbonyl Compound, Base | Yields quinoline-4-carboxylic acids. |
| Povarov | Aniline, Benzaldehyde, Alkene, Lewis Acid | Forms tetrahydroquinolines, then quinolines. wikipedia.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.
Experimental ¹H and ¹³C NMR data, which would reveal the specific chemical shifts and coupling constants for the proton and carbon atoms within 5-Bromo-1-methylquinolin-2(1H)-one, are not available in the reviewed literature. Such data would be essential to map the electronic environment of each hydrogen and carbon atom, including the characteristic signals for the N-methyl group, the protons on the quinolinone ring system, and the influence of the bromine substituent at the 5-position.
Vibrational and Electronic Spectroscopy
These spectroscopic methods provide information about the functional groups present in a molecule and its electronic properties.
An FTIR spectrum for this compound would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the quinolinone ring, typically in the range of 1650-1690 cm⁻¹, as well as vibrations corresponding to the C-Br bond, aromatic C-H bonds, and the C-N bond. Specific experimental data from published research to confirm these vibrational frequencies are currently unavailable.
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum for this compound would show specific absorption maxima (λmax) corresponding to the π-π* transitions of the conjugated quinolinone system. This data, which provides insights into the electronic structure of the compound, could not be located in the searched scientific databases.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to study its fragmentation pattern upon ionization, which can further confirm its structure. For this compound (C₁₀H₈BrNO), the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Analysis of the fragmentation pattern would help to confirm the connectivity of the atoms. However, published mass spectra and detailed fragmentation analyses for this specific compound are not available.
X-ray Crystallography for Definitive Solid-State Structure Determination
While a specific crystal structure for this compound has not been reported in the reviewed literature, the solid-state conformation of quinolinone derivatives is well-documented through X-ray crystallography. These studies provide a strong basis for predicting the structural characteristics of the title compound.
For this compound, it is anticipated that the bromine atom at the C5 position and the methyl group on the nitrogen atom would influence the crystal packing. The bromine atom, with its potential for halogen bonding and other weak interactions, could play a significant role in the formation of the crystal lattice. The planarity of the quinolinone core would likely be maintained, with the N-methyl group lying in or close to the plane of the heterocyclic ring.
Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
This table is predictive and based on crystallographic data of analogous quinolinone structures.
The definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular contacts, can only be unequivocally determined through single-crystal X-ray diffraction analysis of a suitable crystalline sample of this compound.
Specialized Spectroscopic Methods for Metal Complexes (e.g., Electron Spin Resonance)
The quinolinone scaffold, with its embedded nitrogen and oxygen atoms, presents potential coordination sites for metal ions, leading to the formation of metal complexes with interesting electronic and magnetic properties. While no specific studies on the metal complexes of this compound were found, the behavior of related quinoline (B57606) derivatives in the presence of transition metals has been investigated, particularly using Electron Spin Resonance (ESR) spectroscopy.
ESR, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, such as complexes of copper(II). The ESR spectrum of a Cu(II) complex provides detailed information about the coordination environment of the metal ion, including the geometry of the complex and the nature of the metal-ligand bonding. ethz.chresearchgate.net
For a hypothetical copper(II) complex of this compound, coordination would likely involve the carbonyl oxygen and potentially the nitrogen atom of the quinolinone ring, or it could act as a monodentate ligand through the carbonyl oxygen. The resulting complex, being paramagnetic (d⁹ configuration for Cu(II)), would be ESR active.
The ESR spectrum would be characterized by g-values (g_parallel and g_perpendicular) and hyperfine coupling constants (A_parallel and A_perpendicular) with the copper nucleus (I = 3/2). The trend g_parallel > g_perpendicular > g_e (2.0023) is typically indicative of a d(x²-y²) ground state, which is common for distorted octahedral or square planar copper(II) complexes. researchgate.net The magnitude of the hyperfine coupling constant provides insight into the degree of covalency in the metal-ligand bond.
A study on the metal complexes of a Schiff base ligand derived from 7-formyl-8-hydroxy-2-methylquinoline and 5-bromo-3-hydrazonoindolin-2-one reported the ESR spectrum of its copper(II) complex. researchgate.netresearchgate.net This study, along with others on copper complexes of N-O donor ligands, provides a framework for predicting the ESR parameters of a potential Cu(II) complex with this compound. sci-hub.se
Table 2: Predicted ESR Spectral Parameters for a Hypothetical [Cu(this compound)₂Cl₂] Complex
| Parameter | Predicted Value |
|---|---|
| g_parallel | > 2.2 |
| g_perpendicular | ~2.05 - 2.1 |
| A_parallel (G) | 140 - 180 |
This table is predictive and based on ESR data of copper(II) complexes with similar N,O-donor ligands.
The geometry factor, G = (g_parallel - 2.0023) / (g_perpendicular - 2.0023), is used to assess the extent of exchange interaction in a polycrystalline sample. A G value greater than 4 suggests the absence of significant exchange interactions. researchgate.net
Experimental investigation involving the synthesis of metal complexes of this compound and their subsequent analysis by ESR spectroscopy would be necessary to confirm these predicted parameters and to fully elucidate their electronic structure and magnetic properties.
Computational and Theoretical Studies on 5 Bromo 1 Methylquinolin 2 1h One and Analogues
Quantum Chemical Computations (Density Functional Theory – DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to understand the stability, reactivity, and other properties of various chemical compounds, including quinoline (B57606) derivatives. nih.gov
Electronic Structure Analysis, Including HOMO-LUMO Energy Gaps
The electronic structure of a molecule is fundamental to its chemical behavior. Key to this understanding are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. irjweb.comwikipedia.org
A larger HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates that a molecule is more reactive and less stable. wikipedia.org This energy gap can be correlated with the bioactivity of a molecule, as it influences intermolecular charge transfer. irjweb.com
DFT calculations are employed to determine the energies of the HOMO and LUMO and thus the energy gap. For instance, studies on various heterocyclic compounds have utilized DFT with specific basis sets, such as B3LYP/6-311++G(d,p), to analyze their electronic properties. irjweb.comnih.govekb.eg The analysis of the HOMO and LUMO compositions reveals the distribution of electron density and helps in understanding electron transfer within the molecule. researchgate.net
Table 1: Frontier Molecular Orbital Energies and Related Parameters
| Parameter | Value | Reference |
| HOMO Energy | Varies by compound | irjweb.com |
| LUMO Energy | Varies by compound | irjweb.com |
| HOMO-LUMO Gap (ΔE) | Varies by compound | irjweb.com |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map provides a visual representation of the charge distribution, where different colors indicate different potential values.
Typically, red and yellow regions correspond to negative potential, indicating areas rich in electrons and susceptible to electrophilic attack. nih.gov Blue regions represent positive potential, signifying electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas depict neutral potential. researchgate.net
For quinolinone derivatives and other heterocyclic systems, MEP analysis helps in identifying the most reactive parts of the molecule. For example, in a related compound, the area around an ester group attached to a phenyl ring was identified as an active site for an incoming electrophile. researchgate.net This information is crucial for understanding intermolecular interactions and designing new chemical reactions.
Global Descriptors and Potential Energy Surface Investigations
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. irjweb.comekb.eg These descriptors include:
Electronegativity (χ): The ability of an atom to attract electrons.
Hardness (η): A measure of the resistance to charge transfer.
Softness (S): The reciprocal of hardness, indicating how easily a molecule undergoes electronic changes.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These parameters are calculated using the energies of the HOMO and LUMO. irjweb.comekb.eg
The Potential Energy Surface (PES) describes the energy of a molecule as a function of its geometry. Investigating the PES helps in finding the most stable conformation (the global minimum) and in understanding the energy barriers between different conformations. nih.gov For flexible molecules, identifying the lowest energy structure is crucial for accurate prediction of its properties. nih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their photophysical properties, such as UV-visible absorption spectra. nih.govnih.gov By simulating the electronic transitions between different orbitals, TD-DFT can provide insights into the colors of compounds and their behavior upon light absorption. nih.gov
The accuracy of TD-DFT calculations can be influenced by the choice of functional and basis set, as well as the solvent model used to simulate the chemical environment. nih.gov For quinoline derivatives, TD-DFT has been used to predict their absorption spectra, which can then be compared with experimental data to validate the computational model. nih.gov
Molecular Dynamics Simulations to Investigate Conformational Behavior and Biological Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. livecomsjournal.org By simulating the movements of atoms and molecules over time, MD can provide detailed information about conformational changes, flexibility, and interactions with other molecules, such as proteins or DNA. livecomsjournal.orgnih.gov
For a molecule like 5-Bromo-1-methylquinolin-2(1H)-one, MD simulations can be used to:
Explore its conformational landscape and identify the most stable and populated conformations.
Investigate its interactions with biological targets, providing insights into its potential mechanism of action. nih.gov
Assess the stability of ligand-protein complexes identified through molecular docking. nih.gov
Enhanced sampling methods can be combined with MD simulations to more efficiently explore the conformational space of complex systems. livecomsjournal.org
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. nih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the interactions between a ligand and its binding site.
For quinoline derivatives, molecular docking studies have been performed to evaluate their binding affinity to various biological targets, such as HIV reverse transcriptase. nih.gov The results of docking studies are often expressed as a docking score, which estimates the binding energy of the ligand-receptor complex. A lower docking score generally indicates a more favorable binding interaction. nih.gov
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding pocket of the protein. nih.govnih.gov This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov
Enzyme-Ligand Interactions (e.g., Dihydropteroate (B1496061) Synthase, DNA Gyrase, Lanosterol 14 α-Demethylase)
Dihydropteroate Synthase (DHPS): Molecular docking studies have been employed to investigate the interaction of quinoline derivatives with bacterial enzymes like dihydropteroate synthase, a key enzyme in the folate synthesis pathway. For instance, studies on 7-bromoquinoline-5,8-dione containing aryl sulphonamides have explored their binding modes within the DHPS active site. The presence of a bromine atom, as in the case of this compound, is often explored for its ability to form halogen bonds and enhance hydrophobic interactions, potentially increasing binding affinity and inhibitory action.
DNA Gyrase: Quinolones are a well-established class of antibacterial agents that target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.gov Computational models show that quinolones bind to a complex of the enzyme and DNA, stabilizing a state where the DNA is broken. nih.gov The interaction is typically mediated by hydrogen bonds between the carboxyl and keto groups of the quinolone scaffold and key amino acid residues in the enzyme's quinolone resistance-determining region (QRDR), often involving a water-magnesium ion bridge. nih.gov Although direct studies on this compound are limited, the core quinolone structure suggests a similar mechanism of action, with the bromine and methyl groups modifying the steric and electronic properties that influence binding affinity and specificity.
Lanosterol 14 α-Demethylase (CYP51A1): Lanosterol 14 α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of sterols in fungi and mammals and a primary target for antifungal drugs. theses-algerie.comfrontiersin.org Molecular docking studies on CYP51 from pathogens like Candida albicans have been used to identify potential inhibitors. researchgate.netneuroquantology.comresearchgate.net These in silico studies typically show that inhibitors, such as azoles, bind in a manner where a nitrogen atom from the ligand coordinates with the heme iron atom in the enzyme's active site. researchgate.net While computational studies specifically docking quinolinone analogues to CYP51 are not widely reported in the reviewed literature, the general approach involves evaluating how the ligand fits within the substrate access channel and interacts with key residues. mdpi.comnih.gov For a compound like this compound, docking simulations would predict its binding orientation and affinity, considering potential interactions of the quinolinone core and its substituents with the active site.
Table 1: Summary of Predicted Enzyme-Ligand Interactions for Quinolinone Analogues
| Target Enzyme | Interacting Compound Class | Key Predicted Interactions | Reference |
|---|---|---|---|
| Dihydropteroate Synthase | Bromoquinoline Sulphonamides | Hydrogen bonding, hydrophobic interactions | N/A |
| DNA Gyrase | Quinolones | H-bonds with QRDR residues, Mg2+ bridge | nih.gov |
| Lanosterol 14 α-Demethylase | Azoles, Triazoles | Coordination with heme iron, H-bonds | theses-algerie.comresearchgate.net |
Protein Receptor Binding and Selectivity (e.g., EPAC1, RSK-4, Dopamine (B1211576) Receptors)
Exchange Protein Directly Activated by cAMP (EPAC1): EPAC proteins are important mediators of cAMP signaling. A significant finding in this area is the identification of a tetrahydroquinoline analogue, compound CE3F4, as a specific inhibitor of Epac1. nih.gov Structure-activity relationship studies revealed that a bromine atom at position 5 of the tetrahydroquinoline skeleton was crucial for its inhibitory activity. nih.gov This suggests that this compound could have potential as a modulator of EPAC1. The study indicated an uncompetitive inhibition mechanism, meaning the inhibitor binds to the enzyme-agonist complex. nih.gov This highlights the importance of specific substitutions on the quinoline core for achieving receptor selectivity and potent activity.
Ribosomal S6 Kinase 4 (RSK-4): RSK proteins are a family of serine/threonine kinases involved in various cellular processes, and RSK-4 has been linked to prostate cancer. theses-algerie.com A theoretical study evaluated the interaction of 19 quinolone derivatives with RSK-4 using a docking model with the 6rv2 protein structure. theses-algerie.com The results showed that several quinolone derivatives could interact with the RSK-4 protein surface in a manner distinct from the known inhibitor LJH685, suggesting they could be effective inhibitors. theses-algerie.com This type of computational screening is vital for identifying lead compounds for further development.
Dopamine Receptors: The quinoline scaffold is of interest for its potential interaction with dopamine receptors, which are key targets in the treatment of neurological disorders like Parkinson's disease. nih.govnih.gov Computational studies have explored the affinity of quinoline and quinazoline (B50416) alkaloids for various dopamine receptors. nih.gov One study identified the quinoline alkaloid Aspernigerin as having a notable affinity for multiple dopamine receptors, indicating its potential to modulate dopaminergic neurotransmission. nih.gov Another study demonstrated that a benzo[g]quinoline-derived enone acts as a potent dopamine agonist. nih.gov These in silico evaluations, which often precede and guide synthesis and in vitro testing, help in understanding the structural requirements for binding and selectivity among different dopamine receptor subtypes.
Table 2: Computational Findings on Quinolinone Analogues and Protein Receptor Interactions
| Target Receptor | Interacting Compound/Analogue | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| EPAC1 | 5-Bromo-tetrahydroquinoline (CE3F4) | Functional Assay, SAR | Bromine at position 5 is important for inhibitory activity. | nih.gov |
| RSK-4 | Quinolone derivatives | Molecular Docking | Certain quinolones show potential for strong interaction with the RSK-4 protein surface. | theses-algerie.com |
| Dopamine Receptors | Aspernigerin (Quinoline Alkaloid) | Molecular Docking | Predicted affinity for multiple dopamine receptor subtypes. | nih.gov |
| Dopamine Receptors | Benzo[g]quinoline-derived enone | Radioligand Assay, In vivo studies | Potent dopamine agonist effects observed. | nih.gov |
In Silico Modeling for Predictive Structure-Activity Relationship Analysis
In silico modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, is a powerful method to correlate the structural features of compounds with their biological activities. For quinoline and its analogues, numerous QSAR studies have been conducted to build predictive models for various therapeutic targets.
These models are developed by calculating a range of molecular descriptors for a series of compounds and then using statistical methods, like multiple linear regression, to create an equation that relates these descriptors to observed biological activity. For example, a QSAR study on quinoxaline-2-carboxamides, which are bioisosteres of quinolones, used in silico modeling to suggest that their cytotoxic mechanism involves interaction with targets like topoisomerase/DNA complexes and the kinase domain of VEGFR. uni.lu
In another example, molecular docking results for risperidone (B510) derivatives targeting the D2 dopamine receptor were used to generate energy-based descriptors for a QSAR model. This model, with a correlation coefficient (r²) of 0.513, demonstrated the potential of using docking-derived data to predict the binding affinity of new antagonists. Such predictive models are invaluable for prioritizing which novel compounds to synthesize and test, thereby streamlining the drug discovery process. The structural modifications in this compound, namely the bromo and methyl groups, would be key variables in such a model, influencing descriptors like hydrophobicity, electronic properties, and steric factors to predict its activity.
Structure Activity Relationship Sar Studies of 5 Bromo 1 Methylquinolin 2 1h One Derivatives
Impact of Bromine Substitution on Biological Activity and Pharmacological Profiles
The presence and position of a bromine atom on the quinolinone ring are significant determinants of the molecule's biological activity. Halogenation, in general, can influence a compound's lipophilicity, electronic properties, and metabolic stability, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
The location of the halogen substituent on the quinoline (B57606) ring plays a critical role in determining the antiproliferative effects of these compounds against cancer cell lines. For instance, compounds with bromine atoms at the C-5 and C-7 positions have demonstrated significant inhibition of cancer cell proliferation. nih.gov In contrast, substitutions at the C-3, C-6, and C-8 positions have been shown to result in no inhibitory activity. nih.gov This highlights the importance of the substitution pattern for biological efficacy.
The introduction of a nitro group, often in conjunction with bromine substitution, has been shown to enhance the biological activity of quinoline derivatives. The electron-withdrawing nature of the nitro group can facilitate nucleophilic substitution reactions and enhance single-electron transfer processes, leading to potent antiproliferative and apoptotic effects. nih.gov
Specifically, the bromination of 2-methylquinolin-4(1H)-ones is influenced by the substituent at the C-3 position, directing the bromination to either the C-2 methyl group or the C-3 and C-6 positions of the heterocyclic ring. nuph.edu.ua This regioselective bromination is a key step in synthesizing derivatives with targeted biological activities.
A study on organoruthenium 8-hydroxyquinoline (B1678124) complexes found that the substitution pattern of halogens had a minor impact on their cytotoxic activity, with the exception of the parent 8-hydroxyquinoline complexes. acs.org However, the nature of the halido leaving group was significant for the activity of these specific complexes. acs.org
The following table summarizes the impact of bromine substitution patterns on the anticancer activity of quinoline derivatives.
| Compound/Substitution Pattern | Cell Lines | IC50 Values (µM) | Key Findings |
| Compound 11 (Bromination at C-5 and C-7 of a trimethoxyquinoline) | C6, HeLa, HT29 | 15.4 (C6), 26.4 (HeLa), 15.0 (HT29) | Significant increase in antiproliferative activity compared to the non-brominated precursor. nih.gov |
| Compounds 7 (Bromine at C-5 and C-7) | C6, HeLa, HT29 | 32.3 (C6), 12.8 (HeLa), 28.1 (HT29) | Demonstrates significant inhibition of cell proliferation. nih.gov |
| 3,6,8-tribromoquinoline (4) | C6, HeLa, HT29 | No inhibitory activity | Highlights the importance of the substitution position. nih.gov |
| 6-bromo-5-nitroquinoline derivatives | Various cancer cell lines | Significant antiproliferative and apoptotic effects | The nitro group enhances activity. nih.gov |
Halogen atoms, including bromine, can participate in various non-covalent interactions, such as halogen bonding, which can be crucial for molecular recognition and binding to biological targets. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom interacts with a nucleophilic site, such as a lone pair of electrons on a nitrogen or oxygen atom.
Influence of N-Methylation on Activity Profiles and Receptor Interactions
The methylation of the nitrogen atom at the 1-position of the quinolin-2(1H)-one core, as seen in 5-Bromo-1-methylquinolin-2(1H)-one, has a profound impact on its physicochemical properties and biological activity. N-methylation eliminates the possibility of hydrogen bond donation from the ring nitrogen, which can significantly alter its binding mode to target proteins.
N-methylation generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes. This modification can also affect the conformation of the molecule, which may lead to enhanced activity and selectivity for specific receptor subtypes. researchgate.net However, N-methylation can also weaken certain non-covalent interactions, such as salt bridges and hydrogen bonds, which could potentially reduce binding affinity for some targets. nih.gov
In the context of MCHR1 antagonists, the quinoline nitrogen has been shown to participate in a crucial salt bridge with an aspartate residue in the receptor's binding pocket. nih.gov The presence of the N-methyl group in this compound would preclude this specific interaction, suggesting that its mode of action, if targeting a similar receptor, would be different.
Significance of Substituents at Other Positions (e.g., C-2, C-4, C-6, C-8) on Biological Response
Substituents at various other positions on the quinolin-2(1H)-one ring system also play a crucial role in modulating biological activity.
C-2 Position: In a study on 2-methylquinolin-4(1H)-ones, the nature of the substituent at the C-3 position was found to direct the site of bromination, which in turn would be expected to influence the final biological activity of the molecule. nuph.edu.ua
C-4 Position: 4-Hydroxy-1H-quinolin-2-ones have been investigated for their biological activity, with substitutions on the benzene (B151609) ring (ring B), particularly at the C-6 position, positively influencing their efficacy. mdpi.com
C-6 Position: As mentioned, substitution at the C-6 position appears to be beneficial for the activity of 4-hydroxy-1H-quinolin-2-one derivatives. mdpi.com Furthermore, in the context of Hsp90 inhibitors, analogues of 6BrCaQ have been designed and synthesized, highlighting the importance of this position. nih.gov
C-8 Position: 8-Hydroxyquinoline derivatives are known for their broad range of biological activities, including anticancer and antimicrobial effects. nih.gov The conversion of a methoxy (B1213986) group at C-8 to a hydroxyl group in a brominated quinoline derivative was suggested to enhance its inhibitory potential. nih.gov
The following table provides a summary of the influence of substituents at various positions on the biological activity of quinolinone derivatives.
| Position | Substituent | Biological Activity/Effect | Reference |
| C-3 | Varies | Directs the position of bromination in 2-methylquinolin-4(1H)-ones. nuph.edu.ua | nuph.edu.ua |
| C-4 | Hydroxy | Forms the core of biologically active 4-hydroxy-1H-quinolin-2-ones. mdpi.com | mdpi.com |
| C-6 | Varies | Substitution at this position positively influences the activity of 4-hydroxy-1H-quinolin-2-ones. mdpi.com | mdpi.com |
| C-8 | Hydroxy | Contributes to a wide range of biological activities, including anticancer effects. nih.govnih.gov | nih.govnih.gov |
Stereochemical Considerations in Mediating Biological Activity and Specificity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Chiral molecules can exist as enantiomers or diastereomers, which can exhibit significantly different pharmacological and toxicological profiles.
While the core structure of this compound is planar and achiral, the introduction of chiral centers through substitution can lead to stereoisomers with distinct biological properties. For many biologically active compounds, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.
In a study on 3-Br-acivicin isomers, it was found that stereochemistry played a pivotal role in their antimalarial activity. mdpi.com Only the isomers with a specific stereoconfiguration ((5S, αS)) displayed significant potency, suggesting that a stereoselective uptake mechanism might be responsible for the enhanced biological activity. mdpi.com This highlights that even for derivatives of a planar scaffold like quinolinone, the introduction of chiral substituents can lead to stereospecific interactions with biological targets or transporters. Therefore, for any derivative of this compound that contains stereocenters, the evaluation of the individual stereoisomers is essential for a complete understanding of its structure-activity relationship. nih.gov
Biological Activities and Pharmacological Potential of Quinolinone Scaffolds
Anticancer Activities
Quinolinone-based compounds have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a variety of human cancers. Their mechanisms of action are multifaceted, involving the inhibition of key cellular processes and the induction of programmed cell death.
In Vitro Cytotoxicity Against Diverse Cancer Cell Lines (e.g., MCF-7, HeLa, HT29, HepG2, PC-3)
Numerous studies have documented the in vitro efficacy of quinolinone derivatives against a panel of human cancer cell lines. For instance, novel synthetic hybrid quinolines have demonstrated significant cytotoxic activity against both breast cancer (MCF-7) and prostate cancer (PC-3) cell lines ekb.eg. One particular compound in this series exhibited greater potency against the PC-3 cell line than the standard chemotherapeutic drug, Doxorubicin ekb.eg.
Similarly, a series of 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one derivatives were evaluated for their cytotoxic activity against several cancer cell lines. One compound, in particular, displayed potent cytotoxicity toward colon (HTC-116) and lung (A549) cancer cells nih.gov. The broad-spectrum cytotoxic potential of these scaffolds is further highlighted by their activity against breast (MCF-7), liver (HepG2), and cervical (HeLa) cancer cell lines nih.gov.
| Compound/Derivative Type | Cancer Cell Line | Reported Activity (IC50/Effect) | Source |
|---|---|---|---|
| Synthetic Hybrid Quinoline (B57606) (Compound 7) | PC-3 (Prostate) | IC50: 7.33±0.5 µM (More active than Doxorubicin) | ekb.eg |
| Synthetic Hybrid Quinoline (Compound 7) | MCF-7 (Breast) | Significant Cytotoxicity | ekb.eg |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HTC-116 (Colon) | Potent Cytotoxicity | nih.gov |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 (Lung) | Potent Cytotoxicity | nih.gov |
| Tetrahydroquinolinone derivatives | MCF-7 (Breast) | Cytotoxic Activity Observed | nih.gov |
| Tetrahydroquinolinone derivatives | HepG2 (Liver) | Cytotoxic Activity Observed | nih.gov |
| Tetrahydroquinolinone derivatives | HeLa (Cervical) | Cytotoxic Activity Observed | nih.gov |
Mechanistic Insights into Antiproliferative Effects (e.g., Hsp90 Inhibition, HER2 Downregulation)
A key mechanism underlying the anticancer activity of certain quinolinone scaffolds is the inhibition of Heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer progression researchgate.net. Consequently, modulating Hsp90 activity is a promising strategy in cancer therapy researchgate.net. Several small-molecule inhibitors of Hsp90 possess a quinoline motif, which binds to the protein and disrupts its function researchgate.net.
The inhibition of Hsp90 leads to the degradation of its client proteins, one of the most important being the Human Epidermal Growth Factor Receptor 2 (HER2). The maturation, stabilization, and activation of HER2 are dependent on its interaction with Hsp90 mdpi.com. Therefore, by inhibiting Hsp90, quinolinone-based compounds can induce the downregulation of HER2, a key driver in certain types of breast cancer. This disruption of the HER2 signaling pathway can significantly blunt the growth of HER2-positive cancer cells mdpi.com. The interplay between Hsp90 and HER2 is complex, and Hsp90 inhibition can influence the cellular response to other HER2-targeted therapies mdpi.com.
Evaluation of Apoptosis Induction Pathways
A significant body of evidence indicates that quinolinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This process can be initiated through two main signaling cascades: the intrinsic and extrinsic pathways.
The quinoline derivative PQ1, for example, has been shown to induce apoptosis in T47D breast cancer cells by activating both pathways. It triggers the extrinsic pathway by activating caspase-8 and the intrinsic pathway by activating caspase-9, enhancing the level of the pro-apoptotic protein Bax, and promoting the release of cytochrome c from the mitochondria nih.govresearchgate.net. The activation of these initiator caspases ultimately leads to the cleavage and activation of the executioner caspase-3 nih.govresearchgate.net.
Other quinolinone derivatives have also been found to induce apoptosis through various mechanisms. A novel tetrahydrobenzo(g)imidazo[α-1,2]quinolone derivative was found to induce apoptosis in glioblastoma cells in a caspase-dependent manner, associated with an increase in reactive oxygen species (ROS) production waocp.org. Another study on pancreatic cancer cells showed that the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) induced apoptosis via Caspase-3 activation and cleavage of PARP nih.gov. Furthermore, certain tetrahydroquinolinone derivatives have been shown to induce apoptotic cell death via both intrinsic and extrinsic pathways in lung cancer cells nih.gov.
Antimicrobial Activities
The quinolinone scaffold is a well-established pharmacophore in the field of antimicrobial agents, with numerous derivatives exhibiting potent activity against a wide range of bacteria and fungi nih.govnih.gov.
Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., E. coli, Staphylococcus aureus, K. Pneumonia, S. typhi)
Quinoline and quinolone derivatives have demonstrated a broad spectrum of antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. The versatility of the quinoline moiety allows for derivatization that can lead to significant antibacterial potency nih.gov.
Novel quinolone-macrocycle conjugates, for instance, have displayed submicromolar antibacterial activity against Escherichia coli and Staphylococcus aureus nih.gov. In another study, newly synthesized quinoline-based thiosemicarbazide derivatives were tested for their antibacterial properties, with some compounds showing inhibitory activity against S. aureus acs.org. The continuous development of new compounds with novel chemical scaffolds is crucial for combating the rise of antimicrobial resistance nih.gov.
| Compound/Derivative Type | Bacterial Strain | Reported Activity (MIC/Effect) | Source |
|---|---|---|---|
| Quinolone-macrocycle conjugates | Escherichia coli | Submicromolar activity | nih.gov |
| Quinolone-macrocycle conjugates | Staphylococcus aureus | Submicromolar activity | nih.gov |
| Quinoline-based Thiosemicarbazide (QST8, QST9) | Staphylococcus aureus | MIC: 250 µg/mL | acs.org |
Antifungal and Antimycobacterial Potency
Beyond their antibacterial effects, quinolinone scaffolds have also shown significant promise as antifungal and antimycobacterial agents. The development of quinoline derivatives is a key area of research in the fight against fungal infections and tuberculosis nih.gov.
Several novel quinolone derivatives have been reported to possess in vitro antimycobacterial activity eurekaselect.com. A recent study focused on the optimization of a lead quinolone compound resulted in the synthesis of derivatives with potent activity against the M. tuberculosis H37Rv strain rsc.org. Notably, some of these compounds also showed excellent activity against a multi-drug-resistant (MDR-TB) strain and were non-toxic to mammalian cells rsc.org. An antibacterial spectrum test of one of the lead compounds indicated that it specifically inhibits M. tuberculosis rsc.org.
In terms of antifungal activity, certain quinoline-based thiosemicarbazide derivatives have demonstrated efficacy against Candida albicans, with one compound showing a minimum inhibitory concentration (MIC) value of 31.25 μg/mL acs.org.
| Compound/Derivative Type | Microorganism | Reported Activity (MIC) | Source |
|---|---|---|---|
| Quinolone Derivative (6b21) | Mycobacterium tuberculosis H37Rv | 1.2-3 µg/mL range for lead compounds | rsc.org |
| Quinolone Derivative (6b21) | Multi-drug-resistant TB (MDR-TB) | 0.9 µg/mL | rsc.org |
| Quinoline-based Thiosemicarbazide (QST10) | Candida albicans | 31.25 µg/mL | acs.org |
Modulation of Bacterial Quorum Sensing Processes
Quinolinone scaffolds have emerged as significant players in the modulation of bacterial quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors. Disrupting QS is a promising anti-virulence strategy. Certain quinolinone derivatives have been shown to interfere with the Pseudomonas aeruginosa quinolone signal (PQS) system, which regulates the production of virulence factors and biofilm formation. nih.govnih.gov
Research has identified quinazolinone analogs that act as inhibitors of the PQS system. nih.gov For instance, specific quinoline-based compounds have demonstrated the ability to suppress the expression of QS-related genes in P. aeruginosa PAO1. nih.gov One particular study highlighted a compound that exhibited significant inhibitory activity on the PQS system, leading to a reduction in virulence factors such as pyocyanin, elastase, total protease, and rhamnolipid in a concentration-dependent manner. nih.gov Molecular docking studies suggest that these quinoline derivatives can act as competitive antagonists by interacting with the ligand-binding domain of the LysR-type transcriptional regulator PqsR. nih.gov Furthermore, some of these compounds, when used in combination with antibiotics like tetracycline, have shown a synergistic effect in inhibiting bacterial growth and biofilm formation. nih.gov
| Compound Type | Target | Effect | Reference |
| Quinazolinone analogs | Pqs system in P. aeruginosa | Inhibition of pyocyanin and biofilm formation | nih.gov |
| Quinoline-based derivatives | PqsR in P. aeruginosa PAO1 | Suppression of QS-related genes and virulence factors | nih.gov |
Anti-inflammatory and Analgesic Effects
The quinoline framework is a recognized template for the development of novel anti-inflammatory agents. nih.govbenthamdirect.com Derivatives of quinoline have been investigated for their ability to inhibit key inflammatory mediators. These compounds have shown potential in targeting enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), as well as the tumor necrosis factor-α converting enzyme (TACE). nih.gov Additionally, some quinoline derivatives act as antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. nih.gov
Studies on quinoline derivatives have demonstrated their capacity to reduce the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in activated macrophages. researchgate.net For example, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride loaded into nanoparticles has shown anti-inflammatory effects against methotrexate-induced inflammation in animal models. nih.gov The mechanism of action for some of these compounds involves the inhibition of the NF-κB signaling pathway. researchgate.netnih.gov Quinazolinone derivatives have also displayed significant anti-inflammatory activity, with some compounds showing efficacy comparable to standard drugs like ibuprofen. mdpi.com
Regarding analgesic properties, certain quinazolinone derivatives have been evaluated and shown to possess mild-to-moderate analgesic activity. mdpi.com
Antimalarial and Antiprotozoal Properties
The quinoline scaffold is a cornerstone in the development of antimalarial drugs, with chloroquine (B1663885) being a classic example. nih.govyoutube.com Quinoline-based compounds are known to be effective against various stages of the malaria parasite's life cycle, including the blood, liver, and gametocyte stages. researchgate.net The mechanism of action for many quinoline antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a buildup of toxic heme that kills the parasite. nih.gov
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimalarial potency of quinoline derivatives. For instance, the presence of an electron-withdrawing group at the 7-position of the quinoline ring is often essential for high activity. youtube.com Molecular hybridization, which involves combining the quinoline scaffold with other pharmacophores, has been a successful strategy for enhancing antimalarial activity. nih.gov
Beyond malaria, quinolones have also demonstrated activity against other protozoan parasites like Toxoplasma gondii and Plasmodium spp. nih.gov Their mode of action in these organisms is thought to involve the disruption of a prokaryotic-like organelle known as the plastid, potentially by inhibiting essential type II topoisomerases like DNA gyrase and topoisomerase IV. nih.gov
Antioxidant Activities and Mitigation of Oxidative Stress
Quinoline derivatives have been identified as promising antioxidants with the potential to mitigate oxidative stress. mdpi.comnih.gov These compounds can act as radical scavengers through mechanisms involving hydrogen atom transfer and single electron transfer. mdpi.comnih.gov The antioxidant efficiency of some quinoline derivatives has been found to be superior to that of Trolox, a commonly used antioxidant standard. mdpi.comnih.gov
The antioxidant properties of these compounds are attributed to their chemical structure, with certain derivatives showing significant potential in scavenging free radicals like the DPPH radical and the ABTS cation radical. mdpi.comnih.gov For example, newly synthesized furo[2,3-f]quinoline derivatives have demonstrated good antioxidant activity. iau.ir The presence of an NH group in the structure of these compounds is believed to contribute to their antioxidant capacity. iau.ir
Furthermore, some quinoline derivatives have been shown to modulate the antioxidant activity of human serum albumin (HSA). mdpi.com
Other Noteworthy Biological Activities
The versatile quinolinone scaffold has been associated with a broad spectrum of other biological activities.
Anticonvulsant Effects : Some quinolone derivatives have been reported to possess convulsant activity, which can be enhanced when co-administered with certain anti-inflammatory drugs. nih.gov Conversely, research has also explored the potential of quinoline derivatives as anticonvulsant agents. benthamscience.comresearchgate.net Studies in animal models have investigated the efficacy of various anticonvulsant drugs in mitigating seizures induced by the combination of quinolones and aminophylline, suggesting an involvement of excitatory amino acid receptors. nih.gov
Anti-HIV Activity : Quinoline-based compounds have shown promise as anti-HIV agents. mdpi.com They can act as modulators of HIV transcription by inhibiting transcription factors such as NF-κB and Sp1. nih.gov Certain alkylated quinoline 2,4-diols and other derivatives have demonstrated potent inhibitory activity against HIV-1. researchgate.net More recent studies have identified quinolinonyl derivatives that act as dual inhibitors of the HIV-1 integrase catalytic site and integrase-RNA interactions. acs.org Additionally, some quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov
Cardiovascular Effects : The biological activities of quinoline derivatives extend to the cardiovascular system, although this is a less extensively reviewed area in the provided context. benthamscience.comresearchgate.net
CNS Effects : Beyond anticonvulsant activity, quinoline derivatives have been studied for other effects on the central nervous system (CNS). Concerns have been raised about the potential for quinolones to lower the seizure threshold, possibly through antagonism of GABA receptors. bmj.com
Applications Beyond Direct Therapeutic Interventions
Development of Fluorescent Chemosensors for Specific Analytes (e.g., pH, Metal Ions)
The quinoline (B57606) core is a well-established fluorophore, and its derivatives are frequently explored for the development of fluorescent chemosensors. nih.govrsc.org These sensors function by exhibiting a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte. While direct studies on 5-Bromo-1-methylquinolin-2(1H)-one as a chemosensor are not extensively documented, the principles governing its potential are evident from research on closely related quinoline derivatives.
The fluorescence of quinoline-based compounds is often sensitive to the surrounding environment, including pH. rsc.org For instance, derivatives of quinoline have been shown to exhibit pH-dependent fluorescence, making them suitable for pH sensing applications. This property arises from the protonation or deprotonation of the nitrogen atom in the quinoline ring or other functional groups, which alters the electronic structure and, consequently, the fluorescence emission.
Furthermore, the quinoline scaffold can be functionalized with specific binding sites for metal ions, leading to selective chemosensors. The coordination of a metal ion to the sensor molecule can induce a "turn-on" or "turn-off" fluorescent response. Research on quinoline derivatives has demonstrated their efficacy in detecting various metal ions, including zinc (Zn²⁺) and lead (Pb²⁺). nih.govrsc.org For example, a water-soluble quinoline-based sensor displayed a significant fluorescence enhancement upon binding to Zn²⁺, with a detection limit well below the World Health Organization's guidelines for drinking water. rsc.org Another quinoline-based chemosensor was developed for the sensitive and selective detection of Pb²⁺ ions in a semi-aqueous medium. nih.gov The inherent ability of the quinoline nitrogen and the carbonyl oxygen in this compound to act as coordination sites suggests its potential as a scaffold for designing similar metal ion sensors.
Table 1: Examples of Quinoline Derivatives as Fluorescent Chemosensors
| Quinoline Derivative | Analyte Detected | Principle of Detection | Reference |
| Water-soluble quinoline derivative | Zn²⁺ | "Turn-on" fluorescence enhancement | rsc.org |
| Mono Schiff base of a quinoline derivative | Pb²⁺ | "On-off" fluorescent-colorimetric response | nih.gov |
| Quinoline-based ligands (QL1 and QL2) | Cu²⁺ | "Turn-off" fluorescence | asianpubs.org |
| Novel quinoline derivative | Fe³⁺ | Fluorescence quenching | rsc.org |
Utilization as Ligands in Coordination Chemistry for Metal Complex Formation
The nitrogen atom of the quinoline ring and the exocyclic oxygen atom of the carbonyl group in this compound provide potential coordination sites for metal ions. This allows the compound to act as a ligand, forming stable complexes with a variety of transition metals. The field of coordination chemistry explores the synthesis, structure, and properties of these metal complexes, which often exhibit unique electronic, magnetic, and catalytic properties.
Quinolone antibiotics, which share the 4-oxoquinoline core, are well-known for their ability to bind metal ions. nih.govnih.gov This interaction can influence their biological activity and is a subject of extensive study. The coordination typically occurs through the carbonyl oxygen and one of the oxygen atoms of the carboxyl group. In the case of this compound, the carbonyl oxygen and the quinoline nitrogen are the likely coordination points.
The synthesis of metal complexes with quinoline derivatives has been reported with various metals, including copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), and mercury(II). nih.gov For example, a Schiff base ligand derived from a bromo-substituted quinoline was used to synthesize octahedral and tetrahedral complexes with these metals. nih.gov The resulting metal complexes were characterized by various spectroscopic and analytical techniques. The study of their stability constants revealed the order of stability to be Cu(II) > Co(II) > Ni(II), which is consistent with the Irving-Williams series. nih.gov Such studies provide insight into the thermodynamic stability of these complexes.
Role in Organic Electronic Devices and Advanced Materials Science
Quinoline and its derivatives have emerged as promising materials for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Their inherent electronic properties, including good electron mobility and high photoluminescent efficiency, make them suitable for use as electron-transporting and emitting materials. nih.gov
While specific research on the application of this compound in OLEDs is not prominent, the broader class of quinoline-based materials has been investigated. For instance, poly(quinolines) and their metallated analogs have been explored as electroluminescent materials due to their stability and luminescence properties. nih.gov The functionalization of the quinoline core allows for the tuning of its electronic and optical properties, which is crucial for optimizing the performance of OLED devices.
The development of new quinoline derivatives for OLEDs is an active area of research. The introduction of different substituents on the quinoline ring can affect the emission color, efficiency, and stability of the device. The bromo- and methyl-substituents on this compound could potentially influence its electronic properties and make it a candidate for investigation in this field. The study of quinoline derivatives in materials science is not limited to OLEDs; they are also being explored for other applications where their unique optical and electronic properties can be harnessed.
Integration into Responsive Polymer Materials through Photoligation
The incorporation of functional molecules like this compound into polymer structures can lead to the development of "smart" or responsive materials. These materials can change their properties in response to external stimuli such as light, pH, or temperature. rsc.orgnih.govrsc.orgnih.gov While the specific use of this compound in responsive polymers via photoligation is not well-documented, the general principles of incorporating quinoline derivatives into polymers are established.
Quinoline-based monomers have been synthesized and polymerized to create novel materials with potential biological applications. For example, an acrylate (B77674) monomer based on a quinoline-chalcone structure has been polymerized to yield polymers with antimicrobial activity and drug-releasing capabilities. nih.gov The properties of these polymers, such as their drug release rate, were found to be dependent on factors like the comonomer used and the pH and temperature of the medium, demonstrating a form of stimuli-responsive behavior. nih.gov
Photoligation is a technique that uses light to trigger the covalent bonding of a molecule to a substrate. While specific examples involving this compound are not available, the concept of using light to control the properties of materials is a rapidly growing field. The development of quinoline-containing polymers that can be modified or cross-linked using light could lead to new advanced materials with applications in areas such as bio-imaging, drug delivery, and smart coatings.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5-Bromo-1-methylquinolin-2(1H)-one, and how can reaction conditions be optimized?
- Methodological Answer : Common synthetic pathways include halogenation of 1-methylquinolin-2(1H)-one using brominating agents like N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), temperature (40–80°C), and stoichiometric ratios to minimize side products (e.g., di-brominated derivatives). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the methyl group (δ ~3.5 ppm, singlet) and the quinolinone carbonyl (δ ~160 ppm). Bromine’s deshielding effect shifts aromatic protons downfield (δ 7.5–8.5 ppm) .
- IR : A strong carbonyl stretch at ~1650–1680 cm⁻¹ confirms the lactam structure.
- HRMS : Molecular ion [M+H]+ should match the theoretical mass (C₁₀H₈BrNO: 253.98 g/mol) with <2 ppm error .
Q. What solvent systems and storage conditions ensure the stability of this compound?
- Methodological Answer : The compound is stable in anhydrous DMSO or dichloromethane at –20°C under inert gas (argon). Avoid prolonged exposure to light or moisture to prevent hydrolysis of the lactam ring. Purity degradation can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., kinases or GPCRs), and what assays validate these interactions?
- Methodological Answer : Molecular docking studies (AutoDock Vina) predict binding to ATP pockets of kinases due to the bromine’s halogen bonding. Validate via:
- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) using immobilized recombinant proteins.
- Cellular assays : Dose-dependent inhibition of phosphorylation in HEK293 cells (Western blot) .
Q. What structural modifications enhance the bioactivity of this compound?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the 6-position to improve metabolic stability. Replace bromine with iodine for stronger halogen bonding. Compare IC50 values in enzyme inhibition assays (e.g., kinase profiling panels) .
Q. How can crystallographic data resolve discrepancies in reported molecular geometries of quinolinone derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL refinement) to resolve bond-length ambiguities. For example, the C=O bond in the lactam ring typically measures 1.22–1.24 Å. Discrepancies >0.02 Å may indicate polymorphism or solvent inclusion artifacts .
Q. What advanced analytical methods (e.g., microspectroscopy) characterize surface adsorption of this compound in environmental samples?
- Methodological Answer : Employ ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry) to map surface adsorption on silica or polymer matrices. Pair with AFM (Atomic Force Microscopy) to correlate adsorption with nanoscale topography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
